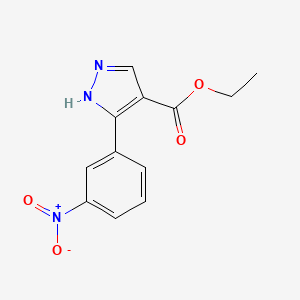
4-Methoxy-3,5-dimethylbenzamide
Descripción general
Descripción
4-Methoxy-3,5-dimethylbenzamide is a chemical compound with the CAS Number: 1429903-69-4 . It has a molecular weight of 179.22 and is solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c1-6-4-8 (10 (11)12)5-7 (2)9 (6)13-3/h4-5H,1-3H3, (H2,11,12) . This indicates that the compound has a benzamide core with methoxy and methyl substituents at the 4 and 3,5 positions respectively .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-Methoxy-3,5-dimethylbenzamide derivatives, such as those studied by Fouda et al. (2020), have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their research revealed an increased effectiveness of these derivatives with rising concentrations, demonstrating their potential in industrial applications involving metal preservation (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Catalysis in Chemical Synthesis
A study by Morimoto, Chiba, and Achiwa (1989) described a modified DIOP analogue bearing 4-methoxy and 3,5-dimethyl groups used in the asymmetric hydrogenation of itaconic acid and its derivatives. This process is crucial in the production of optically active lignan derivatives, highlighting the compound's role in facilitating specific chemical reactions (Morimoto, Chiba, & Achiwa, 1989).
Synthesis of Other Compounds
In the field of organic chemistry, the synthesis of this compound itself, as studied by Zheng Su (2003), is significant. Its preparation from mesitylene and the characterization of its intermediates play a key role in the development of various chemical compounds (Zheng Su, 2003).
Molecular Recognition and Selectivity
Choi et al. (2005) investigated the molecular recognition properties of benzimidazole cavitand, showing selective recognition toward 4-methylbenzamide over 4-methylanilide. This selectivity, possibly influenced by this compound, has implications in the development of selective binding agents in chemistry (Choi, Park, Song, Youn, Kim, Kim, Koh, & Paek, 2005).
Safety and Hazards
The safety information for 4-Methoxy-3,5-dimethylbenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-methoxy-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMWXFRPFWQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















